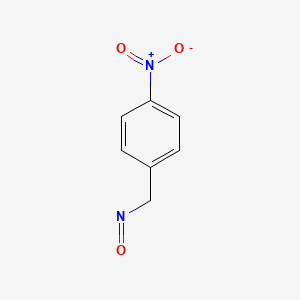![molecular formula C25H16O3S B14238775 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid CAS No. 625851-58-3](/img/structure/B14238775.png)
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is a complex organic compound that belongs to the family of anthracene derivatives. These compounds are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid typically involves a series of reactions starting from anthracene. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the phenylethynyl group onto the anthracene core . The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce hydroanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Wirkmechanismus
The mechanism of action of 10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, its photophysical properties are due to its ability to absorb and emit light, which is influenced by the electronic structure of the anthracene core and the attached functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid is unique due to the presence of the acetylsulfanyl group, which can significantly influence its chemical reactivity and photophysical properties. This makes it distinct from other anthracene derivatives that lack this functional group .
Eigenschaften
CAS-Nummer |
625851-58-3 |
|---|---|
Molekularformel |
C25H16O3S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
10-[2-(4-acetylsulfanylphenyl)ethynyl]anthracene-9-carboxylic acid |
InChI |
InChI=1S/C25H16O3S/c1-16(26)29-18-13-10-17(11-14-18)12-15-21-19-6-2-4-8-22(19)24(25(27)28)23-9-5-3-7-20(21)23/h2-11,13-14H,1H3,(H,27,28) |
InChI-Schlüssel |
CFPGEJRDWCHBER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


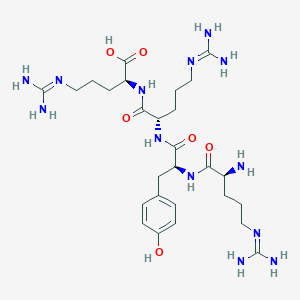
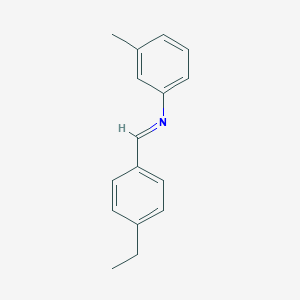
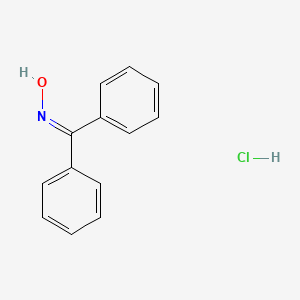

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
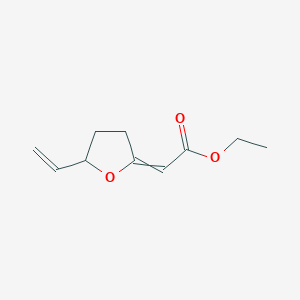
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
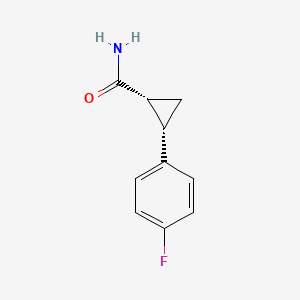
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)

